molecular formula C4H8F3NO B2769225 4-Amino-1,1,1-trifluorobutan-2-ol CAS No. 57165-84-1

4-Amino-1,1,1-trifluorobutan-2-ol

Cat. No.: B2769225
CAS No.: 57165-84-1
M. Wt: 143.109
InChI Key: VRZHVYTYYVVFSE-UHFFFAOYSA-N
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Description

4-Amino-1,1,1-trifluorobutan-2-ol (CAS: 57165-84-1) is a fluorinated amino alcohol with the molecular formula C₄H₈F₃NO and a molecular weight of 143.11 g/mol . Its hydrochloride salt (CAS: 1311317-62-0) is commonly used in laboratory settings, with a molecular weight of 179.57 g/mol (C₄H₈F₃NO·HCl) . The compound is hygroscopic and requires storage at 2–8°C under inert, light-free conditions . It is classified as hazardous (UN 3259, Class 8), with risks including acute toxicity (H302) and eye damage (H318) .

Properties

IUPAC Name

4-amino-1,1,1-trifluorobutan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8F3NO/c5-4(6,7)3(9)1-2-8/h3,9H,1-2,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRZHVYTYYVVFSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CN)C(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57165-84-1
Record name 4-amino-1,1,1-trifluorobutan-2-ol
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-1,1,1-trifluorobutan-2-ol typically involves the reaction of 4-amino-1,1,1-trifluorobutan-2-one with a reducing agent. One common method involves the reduction of the ketone group using sodium borohydride (NaBH₄) in an alcohol solvent such as methanol or ethanol . The reaction is carried out at room temperature, and the product is isolated by standard workup procedures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

4-Amino-1,1,1-trifluorobutan-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Amino-1,1,1-trifluorobutan-2-ol has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of fluorinated compounds and pharmaceuticals.

    Biology: Investigated for its potential as a biochemical probe and in the study of enzyme mechanisms.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-Amino-1,1,1-trifluorobutan-2-ol depends on its specific application. In biochemical studies, it may interact with enzymes or receptors, altering their activity or function. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, making it a valuable tool in drug design and development .

Comparison with Similar Compounds

Table 1: Key Properties of this compound and Derivatives

Compound Name CAS Molecular Formula Molecular Weight (g/mol) Key Features
This compound 57165-84-1 C₄H₈F₃NO 143.11 Parent compound; labile in solution, stable as hydrochloride salt .
4-Amino-1,1,1-trifluoro-2-(trifluoromethyl)butan-2-ol 64139-80-6 C₅H₇F₆NO 211.11 Additional -CF₃ group; higher lipophilicity and potential reactivity .
4-Amino-1,1,1-trifluoro-3-buten-2-one 184848-89-3 C₄H₄F₃NO 139.08 α,β-unsaturated ketone; reactive enone system for cycloadditions .
4-Amino-1,1,1-trifluoro-2-phenylbutan-2-ol 1240528-87-3 C₁₀H₁₂F₃NO 219.21 Aromatic phenyl group enhances stability via conjugation .

Table 2: Stability and Reactivity

Compound Stability in Solution Reactivity Notes
This compound Decomposes slowly in DMSO Hydrochloride salt preferred for storage; sensitive to moisture and heat .
Hemiaminal derivatives (e.g., 4nba) Decompose in DMSO to substrates Stability linked to crystalline form; solution-phase instability common .
4-Amino-1,2,4-triazole derivatives Stable in crystalline form Decompose in solution; used in pharmaceuticals due to heterocyclic stability .

Functional Analogs with Fluorinated Alcohols

Table 3: Comparison with Fluorinated Alcohols

Compound CAS Molecular Formula Molecular Weight (g/mol) Key Differences
4-Fluoro-1-butanol 372-93-0 C₄H₉FO 92.11 Simpler structure; lacks amino and -CF₃ groups .
This compound 57165-84-1 C₄H₈F₃NO 143.11 Amino group enables nucleophilic reactions; higher polarity.

Impact of Substituents on Properties

  • Trifluoromethyl Group (-CF₃): Compounds like 4-amino-1,1,1-trifluoro-2-(trifluoromethyl)butan-2-ol exhibit increased lipophilicity, altering solubility in organic solvents .
  • Aromatic Substituents: The phenyl group in 4-amino-1,1,1-trifluoro-2-phenylbutan-2-ol enhances stability through resonance effects but reduces water solubility .
  • Unsaturation: The α,β-unsaturated ketone in 4-amino-1,1,1-trifluoro-3-buten-2-one facilitates Michael additions or Diels-Alder reactions .

Biological Activity

4-Amino-1,1,1-trifluorobutan-2-ol (CAS Number: 57165-84-1) is a fluorinated alcohol that has garnered interest in various fields, including medicinal chemistry and biochemical research. Its unique structure, characterized by the presence of an amino group and three fluorine atoms, imparts distinctive chemical properties that influence its biological activity. This article explores the compound's biological mechanisms, applications, and relevant research findings.

  • Molecular Formula : C4_4H8_8F3_3NO
  • Molecular Weight : 143.11 g/mol
  • IUPAC Name : this compound
  • Structure : The trifluoromethyl group enhances lipophilicity and metabolic stability.

The biological activity of this compound primarily involves its interaction with enzymes and receptors. The trifluoromethyl group increases the compound's binding affinity to molecular targets, which can lead to significant effects on enzyme kinetics and receptor activity.

Key Mechanisms:

  • Enzyme Inhibition : The compound can inhibit enzyme activity by forming stable complexes with active sites, blocking substrate access. This property is particularly useful in drug design where enzyme modulation is desired .
  • Receptor Binding : The fluorine atoms enhance specificity and binding affinity towards receptors, potentially affecting various signaling pathways .

Applications in Research and Medicine

This compound has several applications across different domains:

1. Medicinal Chemistry

  • Investigated as a potential therapeutic agent due to its ability to modulate enzyme activity.
  • Explored as a precursor in the synthesis of fluorinated pharmaceuticals.

2. Biochemical Probes

  • Used in studies to understand enzyme mechanisms and interactions with biological macromolecules.
  • Acts as a building block for synthesizing other fluorinated compounds.

3. Industrial Applications

  • Employed in the production of specialty chemicals and materials due to its unique properties.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

Compound NameMolecular FormulaKey Features
4-Amino-1,1-difluorobutan-2-olC4_4H9_9F2_2NOContains two fluorine atoms; higher stability
4-Amino-2,2-difluorobutan-1-olC4_4H8_8F2_2NDifferent position of fluorine; altered properties
4-Amino-1-fluorobutan-2-olC4_4H10_10FNOne fluorine atom; distinct reactivity

Case Studies and Research Findings

Recent studies have highlighted the compound's potential in various applications:

Case Study 1: Enzyme Interaction

In a study examining the interactions between this compound and specific enzymes, researchers found that it effectively inhibited enzyme activity through competitive inhibition mechanisms. This suggests potential for developing therapeutic agents targeting specific metabolic pathways .

Case Study 2: Drug Development

Research has indicated that derivatives of this compound exhibit promising pharmacological properties. For instance, modifications to the amino group have led to compounds with enhanced bioactivity against certain cancer cell lines .

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